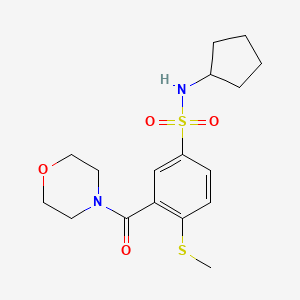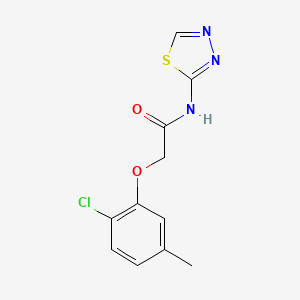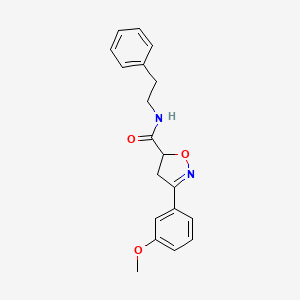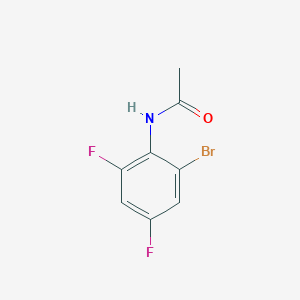![molecular formula C18H21N3O5 B4656745 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4656745.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea, also known as DMNPUE, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has shown potential in various applications, including as an inhibitor of protein kinase C (PKC).
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea involves the inhibition of PKC activity. PKC is activated by various stimuli, including hormones, growth factors, and neurotransmitters. Upon activation, PKC phosphorylates various substrates, leading to the activation of downstream signaling pathways. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea inhibits the activity of PKC by binding to its regulatory domain, preventing its activation and subsequent phosphorylation of substrates.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In vivo studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea inhibits tumor growth in various animal models.
实验室实验的优点和局限性
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has also been shown to have good stability, making it suitable for long-term experiments. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, appropriate precautions should be taken when handling N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea in the laboratory.
未来方向
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has shown potential in various scientific research applications, and several future directions can be explored. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea. Another potential direction is the investigation of the therapeutic potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea in various diseases, including cancer and cardiovascular diseases. Furthermore, the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea and its effects on other signaling pathways can be further investigated to gain a better understanding of its biological effects.
Conclusion:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea is a urea derivative that has shown potential in various scientific research applications, including as an inhibitor of PKC. Its synthesis method has been described in various scientific publications, and it has been shown to have various biochemical and physiological effects. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has several advantages for lab experiments, but appropriate precautions should be taken when handling it due to its potential toxicity. Several future directions can be explored to further investigate the potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea in various scientific research applications.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has been used in various scientific research applications, including as an inhibitor of PKC. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has been shown to inhibit PKC activity in vitro and in vivo, making it a potential therapeutic target for various diseases, including cancer.
属性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methyl-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-12-10-14(21(23)24)5-6-15(12)20-18(22)19-9-8-13-4-7-16(25-2)17(11-13)26-3/h4-7,10-11H,8-9H2,1-3H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOJHGMXLMMRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-methyl-4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-fluorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole](/img/structure/B4656671.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656672.png)
![N-(4-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4656673.png)

![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4656685.png)

![ethyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4656700.png)
![3-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4656707.png)




![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4656743.png)
